molecular formula C10H17F3N2O2 B2713936 Tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate CAS No. 1415564-92-9

Tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate

Cat. No.: B2713936
CAS No.: 1415564-92-9
M. Wt: 254.253
InChI Key: IPHNMAXBROYLSK-UHFFFAOYSA-N
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Description

Tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate is an organic compound with the molecular formula C10H17F3N2O2. It is a piperazine derivative that features a trifluoromethyl group, which is known for its electron-withdrawing properties. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate can be achieved through several methods. One common approach involves the reaction of tert-butyl piperazine-1-carboxylate with trifluoromethylating agents under controlled conditions. For instance, a facile method to introduce trifluoromethyl groups on secondary amines has been developed, which avoids the use of expensive and hazardous reagents . This method results in the formation of this compound as a crystalline solid, demonstrating a clean reaction procedure .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow chemistry and transition metal-free synthesis has been explored to improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include trifluoromethylating agents, oxidizing agents, reducing agents, and coupling catalysts. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions may yield various trifluoromethylated derivatives, while coupling reactions can produce complex arylated compounds.

Properties

IUPAC Name

tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)14-4-6-15(7-5-14)10(11,12)13/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHNMAXBROYLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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